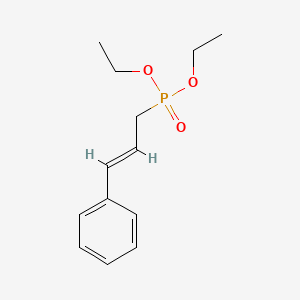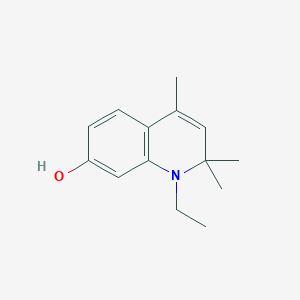![molecular formula C₂₀H₁₈FNO₃ B1145054 (4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone CAS No. 190595-62-1](/img/no-structure.png)
(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a 2-oxazolidinone group, a 4-fluorophenyl group, and a 4-penten-1-yl group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2-oxazolidinone group suggests that part of the molecule would have a cyclic structure. The 4-fluorophenyl and 4-penten-1-yl groups would likely be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the 2-oxazolidinone group could potentially undergo reactions with nucleophiles or bases. The carbon-carbon double bond in the 4-penten-1-yl group could potentially participate in reactions such as additions or polymerizations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone involves the condensation of a chiral amino acid with a ketone and an aldehyde, followed by cyclization to form the oxazolidinone ring.", "Starting Materials": [ "L-serine", "4-fluorobenzaldehyde", "pentan-2-one", "benzaldehyde", "sodium cyanoborohydride", "acetic acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "1. Protection of L-serine amino group with tert-butyloxycarbonyl (Boc) group in the presence of acetic acid and sodium hydroxide.", "2. Condensation of Boc-L-serine with 4-fluorobenzaldehyde and pentan-2-one in the presence of sodium cyanoborohydride to form the chiral ketone intermediate.", "3. Condensation of the chiral ketone intermediate with benzaldehyde in the presence of sodium cyanoborohydride to form the chiral aldehyde intermediate.", "4. Cyclization of the chiral aldehyde intermediate with sodium hydroxide in ethanol to form the oxazolidinone ring.", "5. Deprotection of the Boc group with acetic acid and sodium hydroxide in the presence of water to obtain the final product, (4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone." ] } | |
CAS-Nummer |
190595-62-1 |
Produktname |
(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone |
Molekularformel |
C₂₀H₁₈FNO₃ |
Molekulargewicht |
339.36 |
Synonyme |
[S-(E)]3-[5-(4-Fluorophenyl)-1-oxo-4-pentenyl]-4-phenyl-2-oxazolidinone; (4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-pentenyl]-4-phenyl-2-oxazolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)
![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)